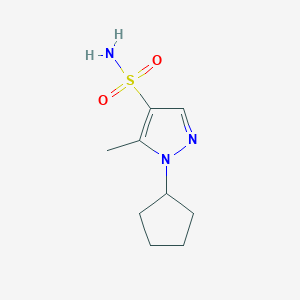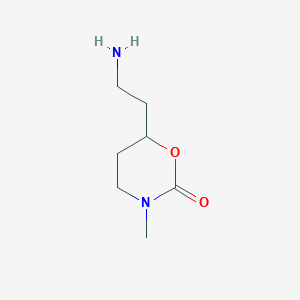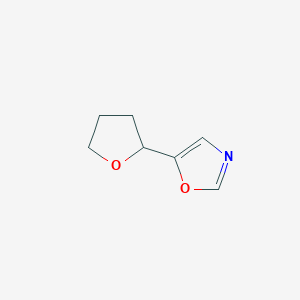
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8BrClO4S. It is a derivative of benzene, featuring bromine, methoxy, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. The process begins with the bromination of 2,4-dimethoxybenzene, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic substitution .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. Safety measures are crucial due to the reactive nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the bromine or sulfonyl chloride groups are replaced by other electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles, such as amines or alcohols, forming sulfonamides or sulfonate esters.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and bases like sodium hydroxide (NaOH).
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new chemical bonds. The bromine atom can also participate in substitution reactions, further diversifying its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Bromo-2,4-dimethoxybenzene-1-sulfonyl chloride is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. The combination of bromine, methoxy, and sulfonyl chloride groups provides a versatile platform for various chemical transformations.
Eigenschaften
Molekularformel |
C8H8BrClO4S |
|---|---|
Molekulargewicht |
315.57 g/mol |
IUPAC-Name |
3-bromo-2,4-dimethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S/c1-13-5-3-4-6(15(10,11)12)8(14-2)7(5)9/h3-4H,1-2H3 |
InChI-Schlüssel |
XDDIBQXBRCZIIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans](/img/structure/B15308500.png)



![2-{7-Oxaspiro[3.5]nonan-6-yl}acetic acid](/img/structure/B15308537.png)








![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
